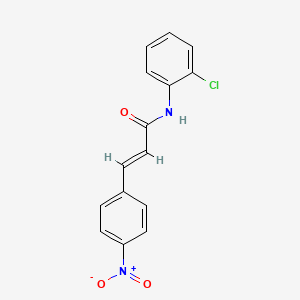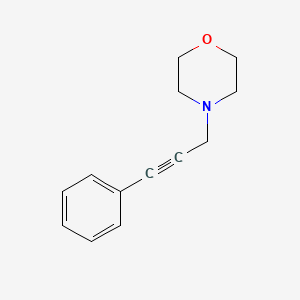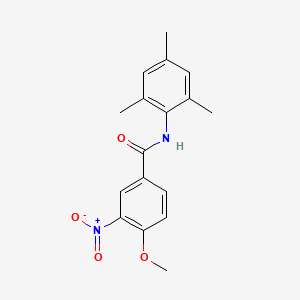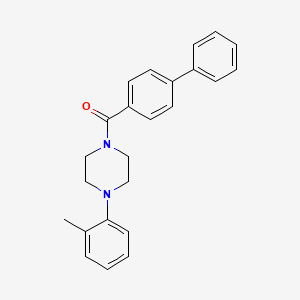
1-benzoyl-4-(1-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-4-(1-naphthylmethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-benzoyl-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, particularly dopamine and serotonin. It may also interact with other molecular targets, such as ion channels and receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(1-naphthylmethyl)piperazine can affect various biochemical and physiological processes. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of 1-benzoyl-4-(1-naphthylmethyl)piperazine is its potential as a versatile tool for scientific research. It can be used as a starting material for the synthesis of other compounds, and its effects on neurotransmitter systems make it a valuable tool for studying the brain. However, its limitations include its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-benzoyl-4-(1-naphthylmethyl)piperazine. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its effects on other molecular targets, such as ion channels and receptors. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and materials science.
In conclusion, 1-benzoyl-4-(1-naphthylmethyl)piperazine is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a tool for scientific research and as a potential drug candidate for the treatment of various diseases.
合成法
The synthesis of 1-benzoyl-4-(1-naphthylmethyl)piperazine has been reported using different methods. One of the most common methods involves the reaction of 1-benzoylpiperazine with 1-naphthaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-benzoyl-4-(1-naphthylmethyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, it has been studied for its effects on neurotransmitter systems, such as dopamine and serotonin. In materials science, it has been explored for its potential use in the synthesis of organic semiconductors.
特性
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(19-8-2-1-3-9-19)24-15-13-23(14-16-24)17-20-11-6-10-18-7-4-5-12-21(18)20/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDMRFDKYBEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)